molecular formula C22H27NO2 B4543853 4-[tert-butyl(2-hydroxyethyl)amino]-1,1-diphenyl-2-butyn-1-ol

4-[tert-butyl(2-hydroxyethyl)amino]-1,1-diphenyl-2-butyn-1-ol

Cat. No. B4543853
M. Wt: 337.5 g/mol
InChI Key: FHUGZXQNMAIUBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chemical compound “4-[tert-butyl(2-hydroxyethyl)amino]-1,1-diphenyl-2-butyn-1-ol” is of interest in various fields of chemistry due to its unique structure and potential applications. This introduction outlines its relevance and anticipates the analyses and properties discussed further.

Synthesis Analysis

The synthesis of similar compounds involves multiple steps including iodination, acetyl protection, coupling reactions, and deacetylation. Novel compounds with tert-butyl groups exhibit enhanced solubility in organic solvents and are obtainable via one-pot polycondensation processes (Li et al., 2016).

Molecular Structure Analysis

Molecular structure investigations of related compounds show distinct conformational preferences due to the incorporation of tert-butyl groups. For example, perfluoro-tert-butyl hydroxyproline variants exhibit unique conformational behaviors significant for NMR applications (Tressler & Zondlo, 2014).

Chemical Reactions and Properties

Chemical reactions involving tert-butyl groups can lead to the creation of compounds with high thermal stability and desirable physical properties. The reactions are typically characterized by their solubility, molecular weights, and thermal behaviors, contributing to their applications in materials science and engineering (Chern et al., 2009).

Physical Properties Analysis

Compounds with tert-butyl groups often exhibit outstanding physical properties such as enhanced solubility, high transparency, and thermal stability. These characteristics are crucial for their application in creating transparent, tough, and flexible materials suitable for various applications (Li et al., 2016).

Chemical Properties Analysis

The chemical properties of tert-butyl-containing compounds, such as solubility, thermal stability, and molecular weight distribution, are central to their usability in different chemical and material science domains. Their unique chemical structures result in lower water absorption rates and high glass transition temperatures, making them suitable for high-performance applications (Chern et al., 2009).

properties

IUPAC Name

4-[tert-butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2/c1-21(2,3)23(17-18-24)16-10-15-22(25,19-11-6-4-7-12-19)20-13-8-5-9-14-20/h4-9,11-14,24-25H,16-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUGZXQNMAIUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CCO)CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-[tert-butyl(2-hydroxyethyl)amino]-1,1-diphenyl-2-butyn-1-ol
Reactant of Route 2
Reactant of Route 2
4-[tert-butyl(2-hydroxyethyl)amino]-1,1-diphenyl-2-butyn-1-ol
Reactant of Route 3
Reactant of Route 3
4-[tert-butyl(2-hydroxyethyl)amino]-1,1-diphenyl-2-butyn-1-ol
Reactant of Route 4
4-[tert-butyl(2-hydroxyethyl)amino]-1,1-diphenyl-2-butyn-1-ol
Reactant of Route 5
4-[tert-butyl(2-hydroxyethyl)amino]-1,1-diphenyl-2-butyn-1-ol
Reactant of Route 6
Reactant of Route 6
4-[tert-butyl(2-hydroxyethyl)amino]-1,1-diphenyl-2-butyn-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.